molecular formula C17H16ClN5OS B10979532 N-(1,3-benzothiazol-2-yl)-1-(6-chloropyridazin-3-yl)piperidine-4-carboxamide

N-(1,3-benzothiazol-2-yl)-1-(6-chloropyridazin-3-yl)piperidine-4-carboxamide

Cat. No.: B10979532
M. Wt: 373.9 g/mol
InChI Key: HDSLGRGGILKEJB-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-1-(6-chloropyridazin-3-yl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a benzothiazole ring, a chloropyridazine ring, and a piperidine carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-1-(6-chloropyridazin-3-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Benzothiazole Ring: Starting from o-aminothiophenol and a suitable aldehyde or ketone, the benzothiazole ring can be formed through a cyclization reaction.

    Chloropyridazine Synthesis: The chloropyridazine ring can be synthesized from appropriate pyridazine precursors through chlorination reactions.

    Piperidine Carboxamide Formation: The piperidine ring can be introduced through a nucleophilic substitution reaction, followed by the formation of the carboxamide group via amide coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-1-(6-chloropyridazin-3-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloropyridazine ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-1-(6-chloropyridazin-3-yl)piperidine-4-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    N-(1,3-benzothiazol-2-yl)-1-(6-chloropyridazin-3-yl)piperidine-4-carboxamide: can be compared with other benzothiazole derivatives, chloropyridazine derivatives, and piperidine carboxamide derivatives.

    Benzothiazole Derivatives: Compounds with similar benzothiazole rings, such as 2-aminobenzothiazole.

    Chloropyridazine Derivatives: Compounds with similar chloropyridazine rings, such as 6-chloropyridazine-3-carboxylic acid.

    Piperidine Carboxamide Derivatives: Compounds with similar piperidine carboxamide moieties, such as piperidine-4-carboxamide.

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups and rings, which may confer unique chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C17H16ClN5OS

Molecular Weight

373.9 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-1-(6-chloropyridazin-3-yl)piperidine-4-carboxamide

InChI

InChI=1S/C17H16ClN5OS/c18-14-5-6-15(22-21-14)23-9-7-11(8-10-23)16(24)20-17-19-12-3-1-2-4-13(12)25-17/h1-6,11H,7-10H2,(H,19,20,24)

InChI Key

HDSLGRGGILKEJB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NC2=NC3=CC=CC=C3S2)C4=NN=C(C=C4)Cl

Origin of Product

United States

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